

An In-depth Technical Guide to the Molecular Structure of Piperonylonitrile

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Compound of Interest

Compound Name: **Piperonylonitrile**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylonitrile, also known as 1,3-benzodioxole-5-carbonitrile, is a significant organic compound with applications in the pharmaceutical, agrochemical, and fragrance industries. Its molecular structure, characterized by a benzodioxole ring system and a nitrile functional group, underpins its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure of **piperonylonitrile**, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it delves into a validated experimental protocol for its synthesis and elucidates its mechanism of action as an inhibitor of cytochrome P450 enzymes, a critical aspect for drug development professionals. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure

Piperonylonitrile is a crystalline solid at room temperature, appearing as white to beige needles or powder.^[1] Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a nitrile group (-C≡N) attached to the benzene ring.

Table 1: Chemical Identifiers of **Piperonylonitrile**

Identifier	Value	Reference(s)
IUPAC Name	1,3-benzodioxole-5-carbonitrile	[2]
Synonyms	3,4-Methylenedioxybenzonitrile, Piperonyl nitrile	[2]
CAS Number	4421-09-4	[2]
Molecular Formula	C ₈ H ₅ NO ₂	[2]
Molecular Weight	147.13 g/mol	[2]
InChI	InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2	[2]
InChIKey	PKRWWZCDLJSJIF-UHFFFAOYSA-N	[2]
SMILES	N#CC1=CC2=C(C=C1)OCO2	[2]

Physicochemical Properties

The physical and chemical properties of **piperonylonitrile** are crucial for its handling, formulation, and application in various fields.

Table 2: Physicochemical Data of **Piperonylonitrile**

Property	Value	Reference(s)
Melting Point	91-93 °C	[1]
Boiling Point	267.22 °C (estimate)	[1]
Appearance	White to beige crystalline powder or needles	[1]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	[1]
Density	1.3067 g/cm ³ (estimate)	[1]

Spectroscopic Data and Structural Elucidation

The molecular structure of **piperonylonitrile** has been extensively characterized using various spectroscopic techniques. This section provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of **Piperonylonitrile** (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
7.21	dd, J = 8.0, 1.6 Hz	1H	H-6	[3]
7.04	d, J = 1.6 Hz	1H	H-4	[3]
6.86	d, J = 8.0 Hz	1H	H-7	[3]
6.07	s	2H	O-CH ₂ -O	[3]

Table 4: ¹³C NMR Spectral Data of **Piperonylonitrile** (126 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Reference(s)
151.7	C-5	[3]
148.2	C-3a	[3]
128.4	C-7a	[3]
119.0	C≡N	[3]
111.6	C-6	[3]
109.3	C-4	[3]
105.1	C-7	[3]
102.3	O-CH ₂ -O	[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **piperonylonitrile**.

Table 5: Infrared (IR) Spectral Data of **Piperonylonitrile** (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
2912	vw	Aromatic C-H stretch	[3]
2216	m	C≡N stretch (nitrile)	[3]
1486	m	Aromatic C=C stretch	[3]
1442	m	Aromatic C=C stretch	[3]
1254	s	Asymmetric C-O-C stretch (dioxole)	[3]
1026	s	Symmetric C-O-C stretch (dioxole)	[3]
917	vs	=C-H out-of-plane bend	[3]
859	vs	=C-H out-of-plane bend	[3]
811	vs	=C-H out-of-plane bend	[3]
612	vs	Ring bending	[3]

Intensity abbreviations: vs = very strong, s = strong, m = medium, vw = very weak

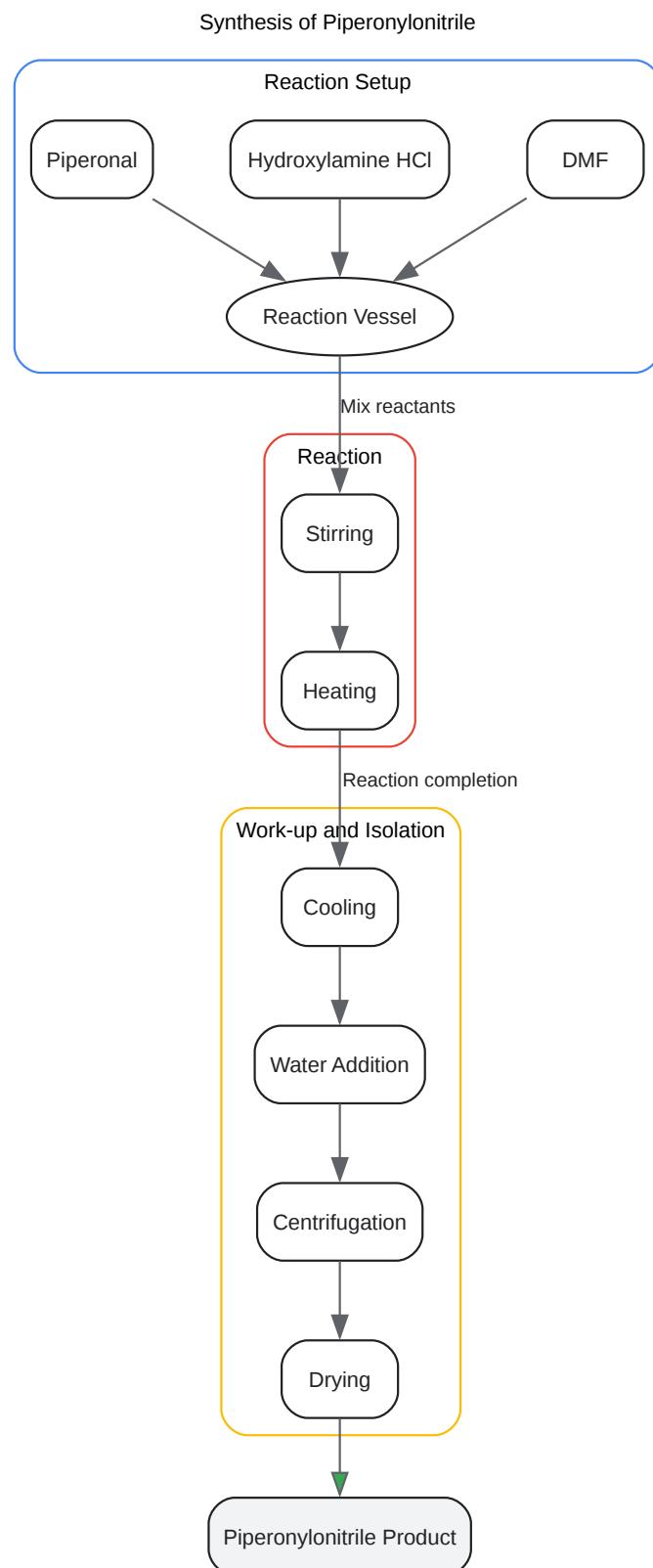
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **piperonylonitrile** and provides insights into its fragmentation pattern. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 147.

Experimental Protocols

Synthesis of Piperonylonitrile from Piperonal

A common and efficient method for the synthesis of **piperonylonitrile** is the dehydration of piperonal oxime, which can be formed in a one-pot reaction from piperonal.[\[4\]](#)

Experimental Workflow for **Piperonylonitrile** Synthesis[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **piperonylonitrile**.

Protocol:

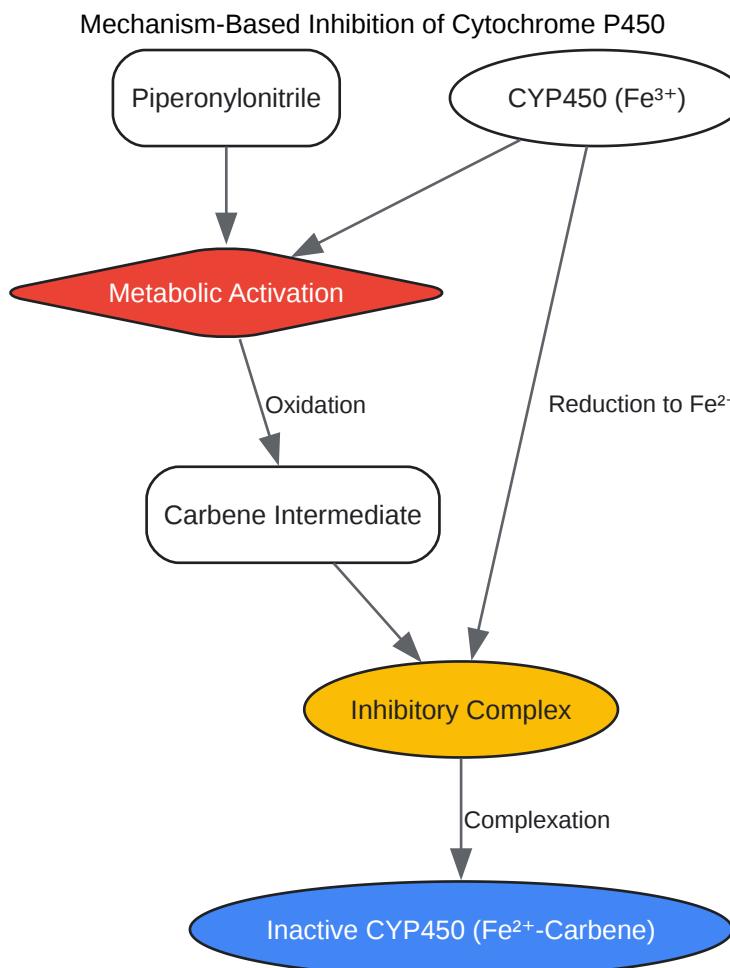
- Reaction Setup: In a reaction kettle, add piperonal (heliotropin), dimethylformamide (DMF), and hydroxylamine hydrochloride.[4]
- Reaction: Stir the mixture at room temperature for 2-3 hours. Subsequently, heat the reaction mixture to 140-145 °C and maintain this temperature for 1-2 hours.[4]
- Work-up: After the reaction is complete, cool the mixture to 80-85 °C. Add water to the mixture and continue cooling to room temperature.[4]
- Isolation: The resulting solid product is isolated by centrifugation and then dried to yield **piperonylonitrile**.[4]

Characterization of the Product: The synthesized **piperonylonitrile** can be characterized by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with the data presented in Tables 2, 3, 4, and 5.

Biological Activity: Inhibition of Cytochrome P450

Piperonylonitrile, containing a methylenedioxyphenyl group, is known to be an inhibitor of cytochrome P450 (CYP) enzymes.[5] This inhibition is of significant interest in drug development as it can lead to drug-drug interactions. The mechanism involves the metabolic activation of the methylenedioxyphenyl group by CYP enzymes to form a reactive carbene intermediate. This intermediate then forms a stable, inhibitory complex with the heme iron of the cytochrome P450 enzyme.[1]

Mechanism of Cytochrome P450 Inhibition



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Caption: Inhibition of Cytochrome P450 by **piperonylonitrile**.

This mechanism-based inhibition is a critical consideration in drug design and development, as co-administration of drugs containing a methylenedioxophenyl moiety with other drugs metabolized by the same CYP isoforms can lead to altered pharmacokinetics and potential toxicity.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of **piperonylonitrile**, a compound of significant interest to researchers in chemistry and drug development. The comprehensive data on its chemical identity, physicochemical properties, and spectroscopic characteristics serve as a valuable resource for its identification and

characterization. The outlined synthesis protocol offers a practical method for its preparation. Furthermore, the elucidation of its inhibitory mechanism on cytochrome P450 enzymes highlights a crucial aspect of its biological activity, providing essential knowledge for professionals involved in drug discovery and development to anticipate and manage potential drug-drug interactions.

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